Cas no 107757-06-2 (3-Methyl-5-nitrobenzaldehyde)

3-Methyl-5-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde with the molecular formula C₈H₇NO₃. This compound features a formyl group (–CHO) and a nitro group (–NO₂) positioned meta to each other on a benzene ring, with an additional methyl substituent enhancing its reactivity. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution reactions, while the aldehyde functionality allows for further derivatization, such as condensation or reduction. Its well-defined structure and consistent purity make it suitable for precise synthetic applications.
3-Methyl-5-nitrobenzaldehyde structure
3-Methyl-5-nitrobenzaldehyde structure
Product Name:3-Methyl-5-nitrobenzaldehyde
CAS No:107757-06-2
MF:C8H7NO3
MW:165.146082162857
MDL:MFCD18399644
CID:1036293
PubChem ID:13753998
Update Time:2025-05-19

3-Methyl-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-nitrobenzaldehyde
    • Z1255430774
    • DTXSID20548459
    • 107757-06-2
    • SCHEMBL3064197
    • MFCD18399644
    • AS-46318
    • EN300-7407520
    • DA-20274
    • CS-0196490
    • AKOS016000844
    • CL9379
    • JXJUTTOJJMSVBB-UHFFFAOYSA-N
    • AB75685
    • DTXCID50499243
    • MDL: MFCD18399644
    • Inchi: 1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3
    • InChI Key: JXJUTTOJJMSVBB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC(C=O)=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 165.042593085g/mol
  • Monoisotopic Mass: 165.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.9Ų

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3-Methyl-5-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:107757-06-2)3-Methyl-5-nitrobenzaldehyde
Order Number:A895399
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:51
Price ($):382.0
Email:sales@amadischem.com

Additional information on 3-Methyl-5-nitrobenzaldehyde

Introduction to 3-Methyl-5-nitrobenzaldehyde (CAS No. 107757-06-2)

3-Methyl-5-nitrobenzaldehyde is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. With the CAS number 107757-06-2, this compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring both a methyl group and a nitro substituent attached to a benzaldehyde core, makes it an intriguing candidate for further exploration in medicinal chemistry.

The chemical formula of 3-Methyl-5-nitrobenzaldehyde is C₈H₇NO₄, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the nitro group (–NO₂) at the 5-position relative to the aldehyde functionality (–CHO) imparts distinct reactivity and electronic characteristics to the molecule. This reactivity has been leveraged in multiple synthetic pathways, enabling the construction of complex scaffolds that are prevalent in drug discovery efforts.

In recent years, 3-Methyl-5-nitrobenzaldehyde has been employed as a key building block in the development of novel therapeutic agents. Its ability to undergo selective functionalization at both the aromatic ring and the aldehyde group allows for the introduction of diverse pharmacophores. This flexibility has been particularly valuable in designing molecules with potential applications in oncology, neurology, and anti-inflammatory therapies.

One of the most compelling aspects of 3-Methyl-5-nitrobenzaldehyde is its role in synthesizing heterocyclic compounds, which are known for their broad spectrum of biological activities. Researchers have utilized this compound to construct fused rings such as pyrazoles, triazoles, and tetrazoles, which are integral components of many approved drugs. The nitro group's ability to participate in nucleophilic addition reactions further enhances its utility as a synthetic intermediate.

Recent studies have highlighted the importance of 3-Methyl-5-nitrobenzaldehyde in developing small-molecule inhibitors targeting specific enzymatic pathways. For instance, derivatives of this compound have been investigated for their potential to modulate kinases and phosphodiesterases, which are critical players in cellular signaling cascades. The methyl group at the 3-position provides steric hindrance that can fine-tune binding interactions with biological targets, improving selectivity and potency.

The pharmacokinetic properties of compounds derived from 3-Methyl-5-nitrobenzaldehyde have also been extensively studied. The nitro group can influence metabolic stability and distribution within biological systems, making it a valuable feature for optimizing drug-like properties. Additionally, the aldehyde functionality allows for further derivatization into amides or imines, expanding the structural diversity accessible through this intermediate.

In academic research circles, 3-Methyl-5-nitrobenzaldehyde has been used as a scaffold for exploring novel reaction mechanisms. Its reactivity under various conditions has provided insights into catalytic processes that could be harnessed for greener synthetic methodologies. This aligns with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.

The synthesis of 3-Methyl-5-nitrobenzaldehyde itself presents an interesting challenge due to its nitro-substituted aromatic system. While traditional methods involving nitration followed by formylation or oxidation have been reported, modern approaches often employ catalytic techniques to improve yields and reduce byproduct formation. These advancements reflect broader trends toward more efficient synthetic routes in industrial applications.

Future directions in research involving 3-Methyl-5-nitrobenzaldehyde may explore its potential as a starting material for bioactive natural product analogs. By leveraging its structural features, chemists aim to generate molecules with enhanced binding affinities or altered pharmacological profiles. Such efforts could lead to the discovery of next-generation therapeutics with improved efficacy and reduced side effects.

The versatility of 3-Methyl-5-nitrobenzaldehyde extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. Its ability to serve as a precursor for polymers with tailored properties underscores its broad industrial relevance. As synthetic methodologies continue to evolve, new derivatives and applications for this compound are likely to emerge.

In conclusion,3-Methyl-5-nitrobenzaldehyde (CAS No. 107757-06-2) represents a valuable asset in modern chemical synthesis and drug development. Its unique structural attributes enable diverse functionalization strategies, making it indispensable for medicinal chemists seeking innovative molecular architectures. As ongoing research unveils new possibilities for this compound, its significance is poised to grow further within both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:107757-06-2)3-Methyl-5-nitrobenzaldehyde
A895399
Purity:99%
Quantity:5g
Price ($):382.0
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